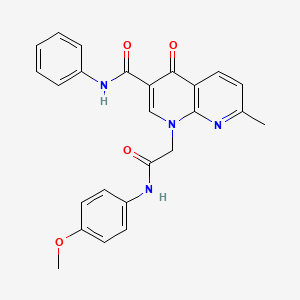

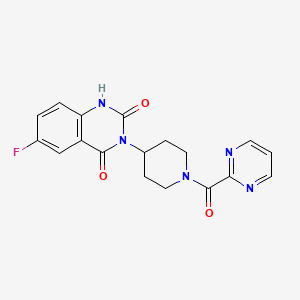

1-(2-((4-methoxyphenyl)amino)-2-oxoethyl)-7-methyl-4-oxo-N-phenyl-1,4-dihydro-1,8-naphthyridine-3-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

This compound is a complex organic molecule that contains several functional groups, including an amide, a naphthyridine ring, and a methoxyphenyl group. These functional groups suggest that this compound could have interesting chemical and biological properties .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, starting with the formation of the naphthyridine ring, followed by the introduction of the amide and methoxyphenyl groups. The exact synthetic route would depend on the starting materials and the specific conditions used .Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The naphthyridine ring system is a rigid, planar structure, while the amide and methoxyphenyl groups could potentially rotate around their respective bonds, giving the molecule a certain degree of flexibility .Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by its functional groups. The amide group could participate in condensation or hydrolysis reactions, while the methoxyphenyl group could undergo electrophilic aromatic substitution .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, solubility, and stability, would be determined by its molecular structure and the nature of its functional groups .Applications De Recherche Scientifique

Novel Heterocyclic Systems

Research has explored the chemical transformations of related naphthyridine derivatives, leading to the synthesis of novel heterocyclic systems. For instance, the compound 2-(4-Methoxyphenyl)-1-oxo-1,2-dihydro-1,6-naphthyridine-4-carboxamide underwent Hofmann rearrangement and subsequent reactions to yield new heterocycles like 6-(4-methoxyphenyl)-2-methylpyrido[3,2-c]pyrrolo[2,3-e]azocin-7(6H)-one. These transformations showcase the compound's utility in generating new molecular entities with potential applications in materials science and pharmaceuticals (Deady & Devine, 2006).

Antimicrobial Agents

The structural analogues of naphthyridine derivatives have been synthesized and evaluated for their antibacterial activity. One study focused on pyridonecarboxylic acids as antibacterial agents, synthesizing compounds with substituted cyclic amino groups at C-7. These compounds exhibited significant in vitro and in vivo antibacterial potency, highlighting the core structure's potential as a scaffold for developing new antibacterial drugs (Egawa et al., 1984).

Cytotoxic Activity

Investigations into carboxamide derivatives of benzo[b][1,6]naphthyridin-(5H)ones have extended to evaluate their cytotoxic activities. These studies found that certain derivatives exhibit potent cytotoxicity against various cancer cell lines, suggesting their potential in cancer therapy research (Deady et al., 2005).

Electrochromic Materials

Research on the development of electrochromic materials has utilized derivatives of naphthalene, indicating the compound's relevance in creating smart materials. For example, the synthesis of polyamides bearing naphthalene units has led to materials with significant electrochromic properties, useful in various applications like smart windows and displays (Hsiao & Han, 2017).

Mécanisme D'action

The mechanism of action of this compound would depend on its intended use. If it’s a drug, it could interact with biological targets such as proteins or DNA. If it’s a catalyst or a reagent in a chemical reaction, its mechanism of action would involve facilitating or participating in the transformation of other molecules .

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

1-[2-(4-methoxyanilino)-2-oxoethyl]-7-methyl-4-oxo-N-phenyl-1,8-naphthyridine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H22N4O4/c1-16-8-13-20-23(31)21(25(32)28-17-6-4-3-5-7-17)14-29(24(20)26-16)15-22(30)27-18-9-11-19(33-2)12-10-18/h3-14H,15H2,1-2H3,(H,27,30)(H,28,32) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NZCCIQSLUABKQI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C=C1)C(=O)C(=CN2CC(=O)NC3=CC=C(C=C3)OC)C(=O)NC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H22N4O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

442.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-4-isopropoxybenzamide](/img/structure/B2688944.png)

![7-(morpholinosulfonyl)-1,2,3,3a-tetrahydropyrrolo[1,2-a]quinoxalin-4(5H)-one](/img/structure/B2688947.png)

![Ethyl 4-cyano-5-[({[3-cyano-6-(4-methoxyphenyl)-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}acetyl)amino]-3-methylthiophene-2-carboxylate](/img/structure/B2688948.png)

![5-Tert-butyl-4-[(2-hydroxy-3,5-diiodophenyl)methylidene]-2-(4-nitrophenyl)pyrazol-3-one](/img/structure/B2688952.png)

![Methyl 2-amino-5-{[(2,3-dichlorophenyl)amino]carbonyl}-4-methylthiophene-3-carboxylate](/img/structure/B2688957.png)

![1-[4-(1,3-Benzothiazol-2-yl)piperazin-1-yl]-3-phenoxypropan-1-one](/img/structure/B2688960.png)

![[5-Acetamido-3,4-diacetyloxy-6-[2-(6-ethoxy-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl)-2-hydroxyethoxy]oxan-2-yl]methyl acetate](/img/structure/B2688963.png)